molecular formula C14H22ClNO B12606271 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride CAS No. 651312-76-4

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride

Cat. No.: B12606271
CAS No.: 651312-76-4
M. Wt: 255.78 g/mol
InChI Key: LLVARYHPADNZMH-KYSPHBLOSA-N
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Description

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring, a phenol group, and a methylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenol group. The methylaminomethyl substituent is then added through a series of reactions that may include alkylation and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the cyclohexyl ring or the methylaminomethyl substituent.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups.

Scientific Research Applications

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride include other cyclohexyl derivatives and phenol-containing compounds. Examples include:

  • 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol
  • 3-[(1R,2R)-2-(ethylaminomethyl)cyclohexyl]phenol

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

651312-76-4

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11;/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3;1H/t12-,14-;/m0./s1

InChI Key

LLVARYHPADNZMH-KYSPHBLOSA-N

Isomeric SMILES

CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O.Cl

Canonical SMILES

CNCC1CCCCC1C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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